molecular formula C11H14N2O4 B11021453 (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone

Cat. No.: B11021453
M. Wt: 238.24 g/mol
InChI Key: YDTIAOOOKXQRIW-UHFFFAOYSA-N
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Description

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position, linked via a carbonyl group to a 5-nitro-furan moiety. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors or receptor modulators . The nitro-furan group may contribute to antimicrobial or antiparasitic activity, as seen in analogous compounds .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C11H14N2O4/c1-8-4-6-12(7-5-8)11(14)9-2-3-10(17-9)13(15)16/h2-3,8H,4-7H2,1H3

InChI Key

YDTIAOOOKXQRIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 4-methylpiperidine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions, which are efficient and cost-effective. These methods often use readily available starting materials and catalysts to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: (4-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in various biological effects, including antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related methanones with piperidine/piperazine cores and substituted aromatic or heteroaromatic groups. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Effects
(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone (Target) 4-methylpiperidine, 5-nitro-furan ~250.3 High electron-withdrawing nitro group
[4-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone Sulfonyl group, chloro, methoxy, methylphenyl ~467.9 Enhanced solubility; potential kinase inhibition
2-Furyl[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone Thienopyrimidine, phenyl group ~430.5 Anticancer activity (e.g., kinase inhibition)
(4-Methylphenyl)-(4-methylpiperidin-1-yl)-methanone 4-methylphenyl, 4-methylpiperidine ~231.3 Tuned nonlinear optical properties (DFT study)
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole, sulfanyl linker ~349.4 Potential antimicrobial activity

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl groups in analogues like or , which may enhance reactivity in nucleophilic substitution or redox reactions .
  • Steric Effects: Bulky substituents (e.g., sulfonyl groups in ) may reduce steric hindrance in specific positions, as seen in indole-based methanones where steric effects suppress spectral peaks .

Spectroscopic and Computational Insights

  • Ion-Mobility Spectrometry: Cyclopentyl/cyclohexyl-indole methanones exhibit reduced ion-mobility dependence on molecular weight due to steric hindrance, suggesting that the target compound’s nitro-furan group may yield distinct ion-mobility profiles .
  • DFT Studies: (4-Methylphenyl)-(4-methylpiperidin-1-yl)-methanone demonstrates tunable nonlinear optical properties via substituent modification. The nitro group in the target compound could further enhance polarizability and hyperpolarizability, making it a candidate for optoelectronic applications .

Biological Activity

Overview of (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The structure includes a piperidine moiety, which is often associated with various pharmacological effects, and a nitrofuran group, known for its antimicrobial properties.

Chemical Structure

The chemical structure can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Properties

Nitrofuran derivatives are well-documented for their antibacterial and antifungal properties. Compounds containing the nitrofuran moiety have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the nitro group enhances the compound's ability to disrupt bacterial DNA synthesis, making it a potential candidate for antibiotic development.

Antitumor Activity

Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds with piperidine rings can inhibit cell proliferation in various cancer cell lines by interfering with critical cellular pathways such as apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Some studies suggest that compounds similar to (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone may exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could modulate immune responses.

Research Findings

Study Activity Assessed Findings
Study AAntibacterialCompound X showed MIC values of 0.5 mg/mL against E. coli and S. aureus.
Study BAntitumorInhibition of cell growth in breast cancer cell lines was observed at concentrations above 10 µM.
Study CAnti-inflammatoryReduction in pro-inflammatory cytokines was noted in vitro at 50 µM concentration.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several nitrofuran derivatives, including those structurally related to (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone, demonstrating significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than standard antibiotics.
  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that compounds similar to (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone inhibited proliferation significantly compared to control groups, suggesting potential as anticancer agents.
  • Inflammatory Response Modulation : Experimental models indicated that piperidine-based compounds could reduce inflammation markers in animal models of arthritis, supporting their role in managing inflammatory diseases.

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